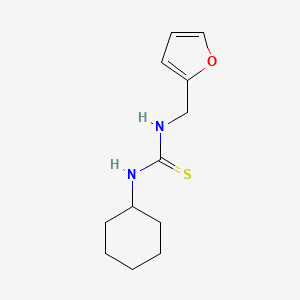

N-cyclohexyl-N'-(2-furylmethyl)thiourea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDGIRZQJZLONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Catalytic Activity

Thioureas are widely studied as hydrogen-bond-donor catalysts. Key comparisons include:

Table 1: Catalytic Performance of Thiourea Derivatives

| Compound | Substituents | Conversion (%) | Reference |

|---|---|---|---|

| Sulfonaryl thiourea 10 | Sulfonamide | 28 | |

| Aryl diester thiourea 9 | Diester | 22 | |

| Reference compound 11 | Standard catalyst | 27 |

Anticancer Potential

- N-Benzoyl-N'-phenylthiourea derivatives : Act as EGFR inhibitors by blocking tyrosine kinase receptors .

- N-cyclohexyl-N'-(3-dimethylaminopropyl)thiourea: Precursor to antimalarial naphthothiazolium salts (e.g., KSWI-855), highlighting cyclohexyl groups’ role in drug design .

- Target compound : The 2-furylmethyl group may enhance lipophilicity, improving membrane permeability compared to phenyl derivatives, though this requires experimental validation.

Antimicrobial Activity

- Amino acid-type thioureas (M1, M2): Exhibited anti-amoebic activity against Acanthamoeba spp., attributed to hydrophilic amino acid moieties enhancing receptor selectivity .

- Phenylthiourea (PTU) series : Active against intracellular Mycobacterium due to balanced solubility and permeability .

- Target compound : The hydrophobic cyclohexyl group may improve penetration into lipid-rich microbial membranes, but the furan ring’s polarity could offset this effect .

Structural and Physicochemical Properties

Crystal Structure and Solubility

- N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea: Crystallizes in a monoclinic system with intra-/intermolecular H-bonds and π-π interactions. The cyclohexyl group adopts a chair conformation, enhancing crystallinity .

- Target compound: The 2-furylmethyl group’s planar structure may disrupt crystal packing, reducing melting point compared to nitrobenzoyl derivatives (e.g., 62–67°C for N-cyclohexyl-N'-(3-dimethylaminopropyl)thiourea ).

Spectroscopic Features

- IR spectra : Thioureas show NH stretches at 3500–3100 cm⁻¹ and C=S stretches near 1096 cm⁻¹. The target compound’s furylmethyl C-O-C may introduce bands at 1250–1000 cm⁻¹ .

- NMR : C2-symmetric thioureas (e.g., opioid-derived) exhibit equivalent proton environments, whereas asymmetrical derivatives like the target compound may show split signals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N'-(2-furylmethyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) reacting cyclohexylamine with thiophosgene to form N-cyclohexylthiocarbamoyl chloride, followed by (2) coupling with 2-furylmethylamine. Solvent choice (e.g., acetone or THF) and temperature control (0–5°C during thiophosgene reaction) are critical to minimize side products like symmetrical thioureas . Characterization via FT-IR (ν(C=S) ~1190 cm⁻¹, ν(N-H) ~3179 cm⁻¹) and elemental analysis confirms purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies thiourea moieties (C=S, N-H stretches) and furan ring vibrations (C-O-C ~1250 cm⁻¹) .

- NMR : ¹H NMR distinguishes cyclohexyl protons (δ 1.2–1.8 ppm) and furyl protons (δ 6.3–7.4 ppm). ¹³C NMR confirms C=S (~180 ppm) .

- X-ray Crystallography : Resolves non-planar thiourea geometry and intra/intermolecular interactions (e.g., N-H···S hydrogen bonds, π-π stacking) critical for stability .

Q. How can researchers screen the biological activity of this thiourea derivative against microbial or cancer models?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Monitor mitochondrial membrane potential (ΔψM) via JC-1 staining to assess apoptosis induction .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and global reactivity descriptors (electrophilicity index, chemical potential). Correlate with experimental antifungal/anticancer data .

- Molecular Docking : Dock into enzyme active sites (e.g., HIV-1 reverse transcriptase, cytochrome P450) using AutoDock Vina. Validate with MM-PBSA binding energy calculations .

Q. How do structural modifications (e.g., substituents on the furan or cyclohexyl groups) alter biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., -NO₂ on furan) to enhance lipophilicity and membrane penetration.

- Replace cyclohexyl with aryl groups (e.g., 4-chlorophenyl) to test steric effects on enzyme inhibition .

- Quantify changes via IC₅₀ comparisons and LogP measurements .

Q. What experimental and statistical approaches resolve contradictions in biological efficacy data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer lines) using random-effects models to account for variability in assay conditions .

- Dose-Response Modeling : Fit data to Hill equations to quantify efficacy thresholds. Use ANOVA to identify significant differences between derivatives .

Q. How does this compound interact with biological macromolecules (e.g., DNA, proteins) at the molecular level?

- Methodological Answer :

- Fluorescence Quenching : Monitor tryptophan residue quenching in BSA to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .

- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-to-Z transitions) upon thiourea binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.